5-(1,3-benzodioxol-5-yl)-1H-tetrazole
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a benzodioxole moiety
Mechanism of Action
Target of Action
Similar compounds such as 1-benzo [1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cells and biological context.
Molecular Mechanism
The molecular mechanism of action of 5-(1,3-benzodioxol-5-yl)-1H-tetrazole is not well-defined due to the limited research available. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-benzodioxole derivatives with azide sources in the presence of catalysts. For instance, the use of sodium azide and copper(I) catalysts can facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles .
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Industry: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole itself and its various substituted forms.
Tetrazole Derivatives: Other tetrazole-containing compounds with different substituents.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-1H-tetrazole is unique due to its combined structural features of both benzodioxole and tetrazole rings. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c1-2-6-7(14-4-13-6)3-5(1)8-9-11-12-10-8/h1-3H,4H2,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZDBHMVHIGDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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